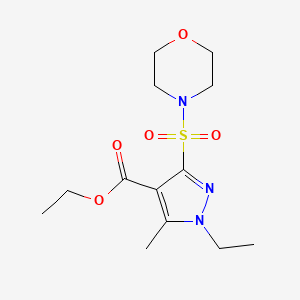

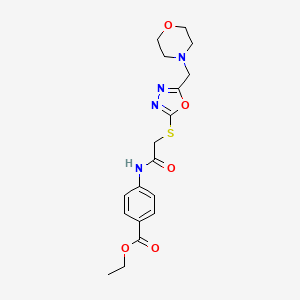

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolidinone derivatives are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds feature a core thiazolidinone ring and are known for their versatility in chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the Knoevenagel condensation or reactions involving rhodanine or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis has been employed for efficient and convenient preparation of these compounds, demonstrating the flexibility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the conformation and configuration of thiazolidinone derivatives. Studies have detailed the supramolecular structures, showcasing hydrogen-bonded dimers, chains of rings, and sheets, which contribute to the compounds' stability and interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in a variety of chemical reactions, including addition reactions and interactions with nitrile oxides, leading to a broad range of products. These reactions are influenced by the substituents on the thiazolidinone core and have been utilized for the synthesis of compounds with potential biological activities (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' solid-state behavior, including the arrangement of molecules in the crystal lattice and the types of intermolecular interactions present (Khelloul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound "(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one" is structurally related to various thioxothiazolidine derivatives, which have been synthesized and analyzed in several studies. A study detailed a convenient method for synthesizing 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones using microwave-assisted synthesis, emphasizing the feasibility of creating structurally complex derivatives efficiently (Zidar, Kladnik, & Kikelj, 2009). Another study analyzed the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of the molecular geometry and potential intermolecular interactions of similar compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial Applications

Various thioxothiazolidin derivatives, similar in structure to the specified compound, have shown potential as antimicrobial agents. For instance, a series of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives displayed significant activity against a range of bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017). Similarly, (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives synthesized from 2-thioxothiazolidin-4-one exhibited antimicrobial activity against gram-positive and gram-negative bacteria (PansareDattatraya & Devan, 2015).

Reaction Mechanisms and Synthesis Pathways

The compound is structurally analogous to thioxothiazolidin derivatives, whose synthesis and reaction mechanisms have been extensively studied. Research on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione revealed insights into potential synthesis pathways and the formation of related compounds (Aghazadeh, Baradarani, Helliwell, & Joule, 2011). Moreover, the synthesis of a series of (Z)-methyl-2-[(Z)-3-substituted-4-oxo-2-(2-picolinoyl-/thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates through condensation and their structural confirmation via single crystal X-ray crystallography provide valuable insights into the chemical properties and synthesis methods of related compounds (Hassan, Mohamed, El-Haleem, Bräse, & Nieger, 2015).

Eigenschaften

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S2/c1-3-4-5-8-21-14-7-6-12(20)11-13(14)15(17(21)23)16-18(24)22(9-10-25-2)19(26)27-16/h6-7,11H,3-5,8-10H2,1-2H3/b16-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKIMDQWIZURCG-NXVVXOECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)

![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)

![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)

![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)